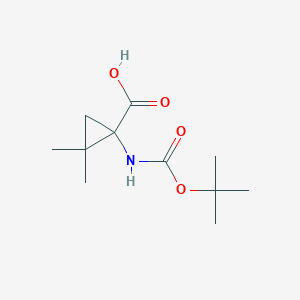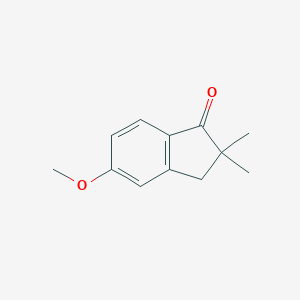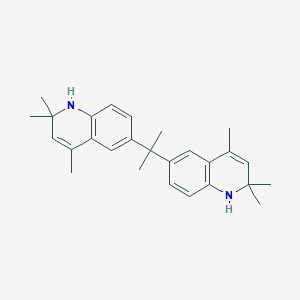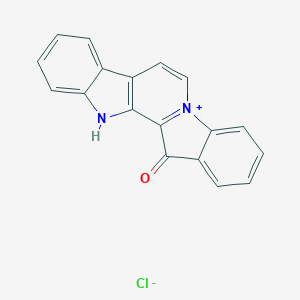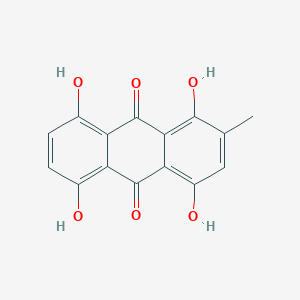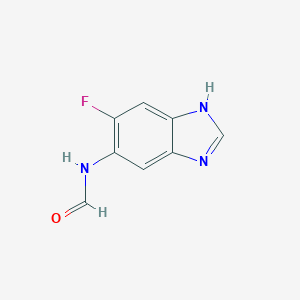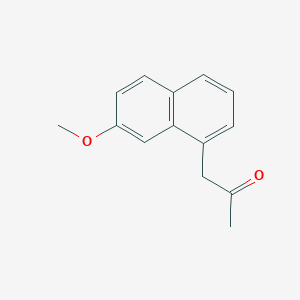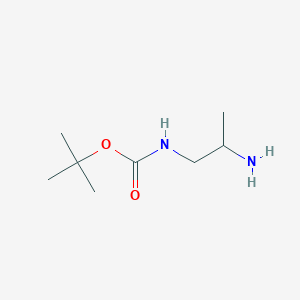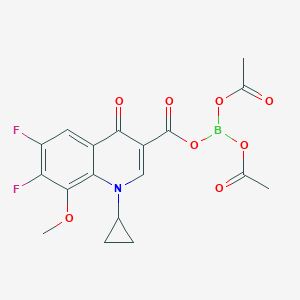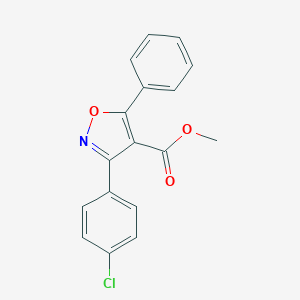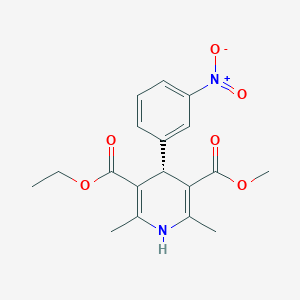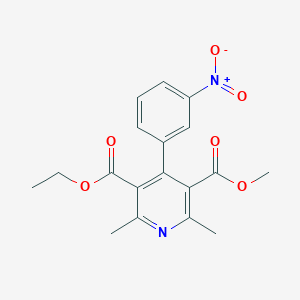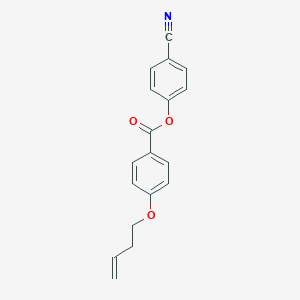
4-Cyanophenyl 4-(3-butenyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate and its derivatives involves several chemical pathways, including acylation and esterification reactions. Gray et al. (1989) describe the preparation of a series of 4-cyanophenyl 4-X-benzoates, highlighting the methods to achieve various substitution patterns essential for tuning the liquid crystalline properties of these compounds (Gray, Hird, Lacey, & Toyne, 1989).
Molecular Structure Analysis
The molecular structure of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives significantly influences their mesomorphic behavior. Vani (1983) determined the crystal and molecular structure of a related compound, providing insights into the arrangement of molecules in the crystal lattice and its implications for liquid crystalline phases (Vani, 1983).
Chemical Reactions and Properties
Chemical modifications, such as fluoro-substitution, significantly affect the dielectric anisotropy and mesomorphic properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate compounds. The study by Gray et al. (1989) showcases how structural features influence the compound's liquid crystalline behavior, particularly in terms of dielectric anisotropy (Gray et al., 1989).
Physical Properties Analysis
The mesomorphic behavior, including nematic and smectic phases, is a critical physical property of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives. Takenaka et al. (1989) explored the homologous series of these compounds, highlighting their phase transitions and textures, which are pivotal for liquid crystal technology applications (Takenaka et al., 1989).
科学的研究の応用
Liquid Crystalline Properties and High Clearing Points
Research has shown that compounds related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, such as a series of new liquid-crystalline compounds synthesized through DCC-aided esterification, exhibit enantiotropic liquid-crystalline properties with high clearing points. These compounds demonstrated a decrease in clearing points with an increase in the carbon atoms in the alkoxy group, indicating their potential for creating materials with tunable thermal properties (Yang Lian-zhong, 2009).
Dual Frequency Addressing Devices
Fluorosubstituted three-ring esters based on 4-Cyanophenyl 4-(3-butenyloxy)benzoate have been prepared and analyzed for their dielectric properties, phase transition temperatures, and enthalpies. The novel compounds were found to exhibit a broad range of nematic mesophase and large positive dielectric anisotropy, which changes sign at low frequency, making them suitable for use in dual-frequency addressing devices (D. Ziobro et al., 2009).
Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids
While not directly related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, research into hybrids of aspirin (ASA) bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, designated as NOSH compounds, has shown promise in the development of new classes of anti-inflammatory pharmaceuticals. These compounds demonstrated significant potential in inhibiting the growth of various human cancer cell lines without cellular toxicity (R. Kodela, M. Chattopadhyay, K. Kashfi, 2012).
Stabilization of Blue Phases
Another application of derivatives of 4-Cyanophenyl 4-(3-butenyloxy)benzoate is in stabilizing blue phases in liquid crystals. Compounds such as 4-(4-cyanophenyl)phenyl 4-octyloxybenzoate derivatives, possessing a laterally attached mesogen, were investigated for their phase transition behavior. These studies found that the compounds induced blue phases in mixtures with conventional chiral smectic liquid crystals, suggesting their utility in advanced display technologies (Hirotoshi Iwamochi, A. Yoshizawa, 2009).
Safety And Hazards
4-Cyanophenyl 4-(3-butenyloxy)benzoate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
(4-cyanophenyl) 4-but-3-enoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKLNHEYFRXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344900 |
Source


|
| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 4-(3-butenyloxy)benzoate | |
CAS RN |
114482-57-4 |
Source


|
| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanophenyl 4-(3-Butenyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

